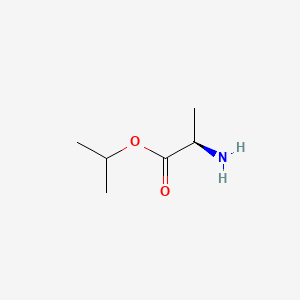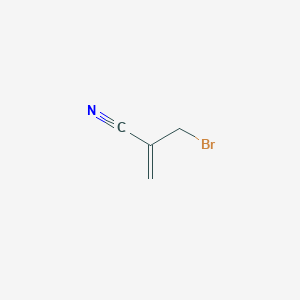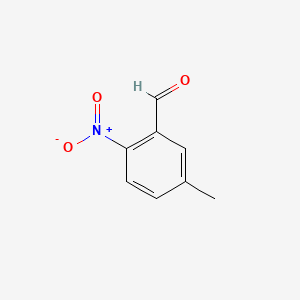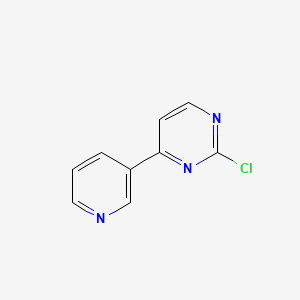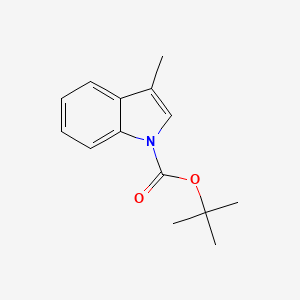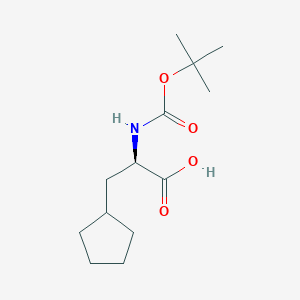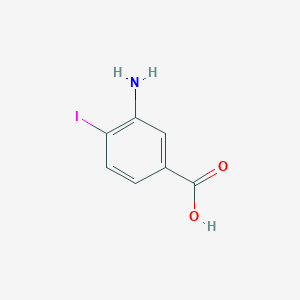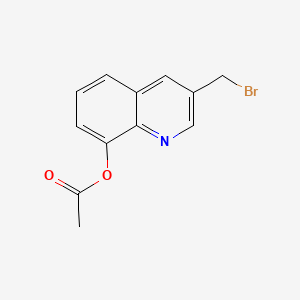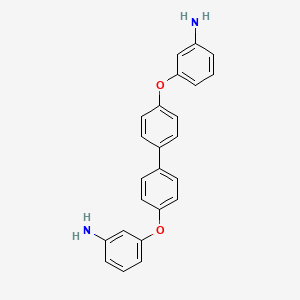
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
概要
説明
The compound "1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine" is a derivative of dihydropyridine, which is a class of compounds known for their diverse range of biological activities and applications in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is protected and can be used in various synthetic applications where selective deprotection is required.
Synthesis Analysis
The synthesis of dihydropyridine derivatives, such as the 6-chloro-5-formyl-1,4-dihydropyridine, can be achieved through an ultrasound-mediated reaction with the Vilsmeier-Haack reagent, as described in the first paper. This method offers advantages such as simplicity, shorter reaction times, and higher yields, which are beneficial for the efficient production of these compounds .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of "1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine," the structure of related compounds like 3-(diethylboryl)pyridines has been studied. These compounds exhibit interesting structural features such as the formation of a cyclic-tetramer with a void via intermolecular boron-nitrogen coordination bonds, as indicated by single-crystal X-ray crystallography . This suggests that the molecular structure of dihydropyridine derivatives can be complex and may form stable aggregates in solution.
Chemical Reactions Analysis
The chemical reactivity of dihydropyridine derivatives can be inferred from the synthesis of novel 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds. These compounds were synthesized through a series of reactions including hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, followed by acyl chlorination with thionyl chloride and amidation with cyclic amine . This demonstrates the versatility of dihydropyridine derivatives in undergoing various chemical transformations to yield novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives can be quite unique, as seen in the case of 3-(diethylboryl)pyridines. These compounds are stable under ambient conditions and form rigid cyclic-tetramers in solution, which is indicative of their potential stability and solubility characteristics . Such properties are important when considering the application of these compounds in chemical synthesis and pharmaceutical development.
科学的研究の応用
Synthesis of Heterocyclic Compounds
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine plays a critical role in the synthesis of various heterocyclic compounds. For instance, Yakovenko et al. (2019) described a method for synthesizing 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles using N-Boc-protected 5-formyl-1H-pyrazol-4-amines (Yakovenko et al., 2019).
Formation of Pyrazolo[4,3-b]pyridine Derivatives
In a 2020 study, Yakovenko et al. demonstrated the use of 1-alkyl-N-Boc-5-formylpyrazol-4-amines, reacting them with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. This synthesis pathway highlights the versatility of the compound in creating complex heterocyclic structures (Yakovenko et al., 2020).
Photocycloaddition Applications
Albrecht et al. (2008) explored the preparation and [2+2]-photocycloaddition of 5,6-dihydro-1H-pyridin-2-ones, including the use of N-Boc-protected compounds. This work shows the compound's relevance in photocycloaddition reactions, a crucial aspect of organic synthesis (Albrecht et al., 2008).
Amidomethylation Studies
Papaioannou et al. (2020) conducted research on the regioselective amidomethylation of 4-chloro-3-fluoropyridine, which is closely related to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This research offers insight into the modification of such compounds to produce novel pyridine derivatives (Papaioannou et al., 2020).
Spectroscopic Properties Analysis
The spectroscopic properties of related compounds, such as 4-(Boc-amino) pyridine, have been computationally studied by Vural (2015), providing valuable information on the molecular structure and properties of similar compounds (Vural, 2015).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZRPYVBQGUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474321 | |
| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | |
CAS RN |
885275-20-7 | |
| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)
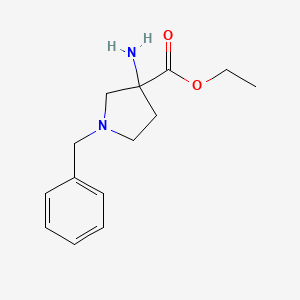
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)
